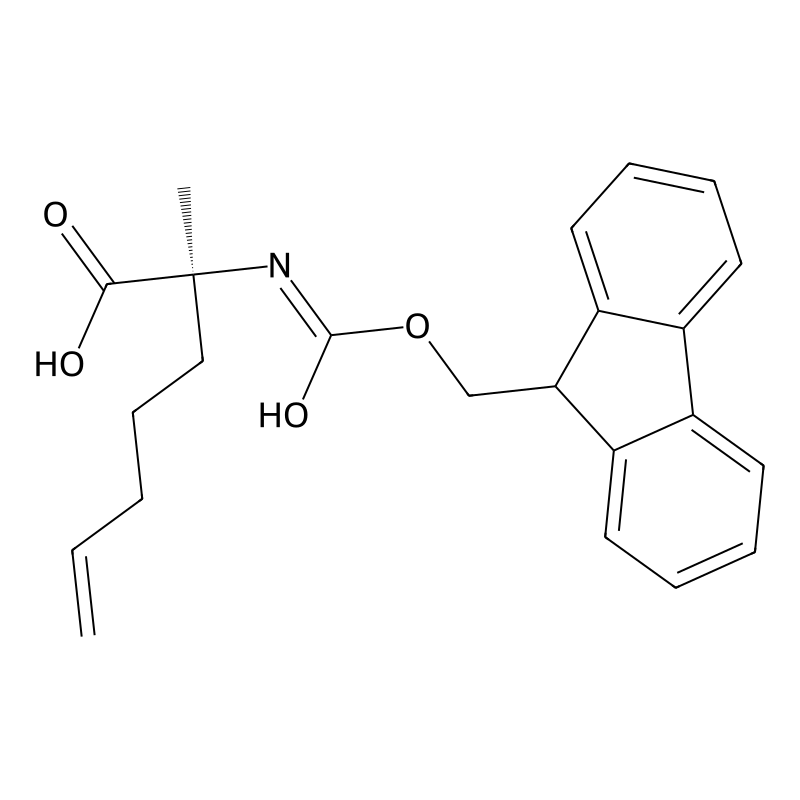

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid functions as a non-natural amino acid containing an alkene (double bond) functionality. This unique structure allows researchers to incorporate it into peptides during solid-phase peptide synthesis (SPPS) []. SPPS is a fundamental technique for creating peptides and proteins in a controlled manner. By incorporating this amino acid, researchers can introduce specific chemical properties or functionalities into the resulting peptide, potentially impacting its biological activity or function [].

Here are some examples of how this modified amino acid might be used in peptide synthesis:

- Study protein-protein interactions: Researchers can introduce the alkene group into a peptide sequence known to interact with a specific protein. This can help them probe the spatial and chemical requirements for this interaction.

- Design novel enzyme inhibitors: By incorporating the alkene group into the active site of a peptide mimicking a natural substrate, researchers can design inhibitors for specific enzymes.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxy carbonyl group and a branched aliphatic chain. This compound features a chiral center, making it an enantiomerically pure substance. The presence of the fluorenyl group enhances its stability and solubility in organic solvents, while the carboxylic acid functional group contributes to its potential biological activity.

- Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.

- Hydrolysis: The ester bonds can be hydrolyzed in the presence of water, leading to the formation of the corresponding amino acid and alcohol.

These reactions are facilitated by enzymes or specific catalysts in biological systems, illustrating the compound's potential role in metabolic pathways

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid has been explored through various studies. The compound exhibits properties that suggest it may act as:

Several synthesis methods have been developed for producing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid:

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the desired compound from simpler precursors.

- Chemical Synthesis: A multi-step synthesis involving:

- Protection of amine groups using fluorenylmethoxy carbonyl groups.

- Formation of the double bond through elimination reactions.

- Selective reduction to achieve the desired stereochemistry.

These methods highlight the compound's complexity and the need for careful control over reaction conditions to maintain its integrity .

The applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid span several fields:

- Pharmaceuticals: Potential use as an intermediate in drug development due to its biological activity.

- Biotechnology: Its properties may be harnessed in enzyme engineering or as a building block for peptide synthesis.

- Research: Used in studies exploring structure-activity relationships and molecular interactions in biological systems .

Interaction studies involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid focus on its binding affinities with various biological targets:

- Protein Binding: Investigating how this compound interacts with specific proteins can reveal insights into its mechanism of action.

- Receptor Interaction: Studies assessing its binding to receptors involved in inflammation or microbial resistance are crucial for understanding its therapeutic potential.

These interactions are often evaluated using techniques such as molecular docking and high-throughput screening .

Several compounds share structural or functional similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Leucine | Branched-chain amino acid | Essential for protein synthesis |

| Valine | Another branched-chain amino acid | Involved in energy production |

| Phenylalanine | Aromatic amino acid | Precursor for neurotransmitters |

While these compounds share some characteristics, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is unique due to its fluorenylmethoxy carbonyl group, which enhances stability and solubility compared to standard amino acids. This structural feature may also contribute to distinct biological activities not observed in simpler amino acids .

International Union of Pure and Applied Chemistry Terminology and Naming Conventions

The systematic nomenclature of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers [1] [9]. The complete International Union of Pure and Applied Chemistry name reflects the hierarchical priority system where the carboxylic acid function serves as the principal functional group, establishing the longest carbon chain as the parent structure [1] [2].

The parent chain consists of seven carbon atoms, designated as heptanoic acid, with the carboxylic acid carbon assigned as carbon-1 according to International Union of Pure and Applied Chemistry numbering conventions [1] [9]. The presence of a carbon-carbon double bond between positions 6 and 7 necessitates the modification of the base name to hept-6-enoic acid, where the numerical prefix indicates the position of the lower-numbered carbon atom participating in the double bond [1] [14].

The amino acid derivative nature of this compound requires the inclusion of stereochemical descriptors and protecting group nomenclature in the systematic name [9] [10]. The (S)-configuration descriptor at the beginning of the name indicates the absolute stereochemical configuration at the chiral center, following Cahn-Ingold-Prelog priority rules [9] [18]. The fluorenylmethoxycarbonyl protecting group, systematically named as ((9H-fluoren-9-yl)methoxy)carbonyl, represents a carbamate linkage commonly employed in peptide synthesis applications [10] [11].

| Nomenclature Component | International Union of Pure and Applied Chemistry Designation | Structural Significance |

|---|---|---|

| Parent Chain | hept-6-enoic acid | Seven-carbon chain with terminal alkene |

| Stereochemical Descriptor | (S)- or (2S)- | Absolute configuration at carbon-2 |

| Amino Protection | ((9H-fluoren-9-yl)methoxy)carbonyl | Fluorenylmethoxycarbonyl carbamate group |

| Substituent Position | 2-amino-2-methyl | Quaternary carbon with amino and methyl groups |

| Molecular Formula | C₂₃H₂₅NO₄ | Complete elemental composition |

Structural Components Analysis

The molecular architecture of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid encompasses several distinct structural domains that contribute to its chemical properties and biological activity [1] [2]. The fluorenyl protecting group constitutes the most prominent structural feature, comprising a tricyclic aromatic system with the molecular formula C₁₃H₉ that provides both steric protection and spectroscopic detectability [10] [15].

The methoxycarbonyl linker serves as a crucial structural bridge connecting the fluorenyl group to the amino acid backbone through an ether linkage followed by a carbonyl group [2] [10]. This arrangement creates a carbamate functional group that exhibits base-labile properties characteristic of fluorenylmethoxycarbonyl protecting groups used in solid-phase peptide synthesis [10] [11]. The carbamate linkage demonstrates exceptional stability toward acidic conditions while remaining susceptible to base-catalyzed cleavage reactions [10] [16].

The amino acid backbone features a quaternary carbon center at position 2, where both an amino group and a methyl substituent are attached alongside the main carbon chain [1] [2]. This structural arrangement creates significant steric hindrance around the chiral center, contributing to the configurational stability of the molecule [15] [16]. The alkyl side chain extends from carbon-2 through a linear four-carbon segment terminating in a vinyl group at positions 6 and 7 [1] [21].

| Structural Component | Chemical Formula | Functional Role | Bonding Pattern |

|---|---|---|---|

| Fluorenyl Group | C₁₃H₉- | Aromatic protecting system | sp² hybridized aromatic carbons |

| Methoxycarbonyl Linker | -CH₂OCO- | Ester bridge connection | sp³ methylene, sp² carbonyl |

| Carbamate Linkage | -NHCOO- | Protecting group attachment | Planar amide resonance |

| Alpha Carbon Center | Cα | Chiral stereocenter | sp³ quaternary carbon |

| Methyl Substituent | CH₃- | Steric bulk provider | sp³ hybridized |

| Alkyl Chain | -(CH₂)₄- | Hydrophobic spacer | sp³ saturated carbons |

| Terminal Alkene | CH₂=CH- | Reactive olefin | sp² hybridized alkene |

The terminal alkene functionality represents a strategically important structural element that provides opportunities for further chemical modification through various addition reactions [21] [22]. The position of the double bond at the omega-minus-1 position (counting from the carboxyl terminus) places it sufficiently distant from the amino acid center to minimize electronic interactions while maintaining accessibility for chemical transformations [21] [24].

Stereochemical Configuration at Carbon-2

The stereochemical configuration at carbon-2 represents the most critical structural feature determining the biological activity and synthetic utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid [1] [18]. The molecule contains a single chiral center at the alpha-carbon position, where four distinct substituents create a tetrahedral arrangement that lacks internal symmetry [18] [25].

Application of Cahn-Ingold-Prelog priority rules establishes the absolute configuration through systematic ranking of the four substituents attached to the chiral carbon [18] [20]. The nitrogen atom of the carbamate-protected amino group receives the highest priority due to its atomic number of 7 [18]. The carboxyl carbon receives second priority with an atomic number of 6, while the methyl-substituted alkyl chain receives third priority based on the branching pattern at the attachment point [18] [20].

The methyl group attached directly to the chiral center receives the lowest priority in the Cahn-Ingold-Prelog system [18]. When the molecule is oriented with the lowest priority group (methyl) pointing away from the observer, the sequence from highest to lowest priority follows a counterclockwise direction, establishing the (S)-configuration [18] [20]. This stereochemical assignment corresponds to the L-configuration in the amino acid stereochemical convention, although the presence of the alpha-methyl substituent creates a unique case among proteinogenic amino acid derivatives [18].

| Stereochemical Aspect | Description | Significance |

|---|---|---|

| Chiral Centers | Single chiral center at carbon-2 | Determines optical activity |

| Absolute Configuration | (S)-configuration | Counterclockwise priority sequence |

| Priority Assignment | N > COOH > C(CH₃)(alkyl) > CH₃ | Cahn-Ingold-Prelog ranking |

| Stereochemical Descriptor | (2S)- or (S)- prefix | Systematic nomenclature |

| Enantiomeric Relationship | (R)-enantiomer possible | Mirror image stereoisomer |

| Optical Activity | Dextrorotatory or levorotatory | Rotates plane-polarized light |

| Conformational Restriction | Steric hindrance from fluorenylmethoxycarbonyl | Limits rotational freedom |

The steric bulk of the fluorenylmethoxycarbonyl protecting group exerts significant influence on the conformational preferences around the chiral center [15] [16]. Computational analyses suggest that the protecting group adopts conformations that minimize steric interactions with the alpha-methyl substituent and the alkyl side chain, resulting in restricted rotational freedom and enhanced configurational stability [15]. This conformational constraint contributes to the resistance of the chiral center toward racemization under typical synthetic conditions [16] [23].

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid possesses a well-defined molecular structure with specific physicochemical parameters. The compound exhibits a molecular formula of C₂₃H₂₅NO₄ and a molecular weight of 379.45 g/mol [1] [2]. This molecular weight has been consistently reported across multiple chemical databases and has been computed using advanced computational chemistry methods [1]. The empirical formula indicates the presence of 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex aromatic fluorenyl protecting group combined with the amino acid backbone and terminal alkene functionality.

The exact mass of the compound has been determined to be 379.178345 daltons [3], providing high-precision mass spectrometric identification capabilities. The compound is registered under CAS number 288617-73-2 [1] [4], which serves as its unique chemical identifier in regulatory and commercial databases. The stereochemical configuration is specified as (S), indicating the absolute configuration at the chiral center, which is critical for biological activity and peptide synthesis applications.

Solubility Profile in Various Solvents

The solubility characteristics of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid reflect its amphiphilic nature, combining the hydrophobic fluorenyl protecting group with the polar carboxylic acid functionality. The compound demonstrates limited water solubility, which is typical for Fmoc-protected amino acids due to the pronounced hydrophobic character of the fluorenyl moiety [2]. This low aqueous solubility necessitates the use of organic solvents for most synthetic and analytical applications.

Dimethyl sulfoxide (DMSO) serves as an excellent solvent for this compound, providing complete dissolution and stability [5] [6]. DMSO is frequently employed in stock solution preparation, with recommended protocols involving gentle heating to 37°C followed by ultrasonic treatment to enhance dissolution rates [6] [7]. Dimethylformamide (DMF) also exhibits excellent solvating properties for this Fmoc derivative, making it the preferred solvent for peptide synthesis applications [5].

The compound shows good solubility in organic solvents generally, including dichloromethane and acetonitrile, which are commonly used in chromatographic purification and analysis . Ethanol has been utilized in specific analytical protocols, particularly for UV-Vis spectroscopic determination of Fmoc group concentration, though detailed solubility data in ethanol remains limited [9].

Stability Under Standard Laboratory Conditions

The stability profile of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid under standard laboratory conditions is influenced by several environmental factors. Storage temperature represents a critical parameter, with most suppliers recommending storage at 2-8°C for optimal long-term stability [1] [6] [10]. Some specifications extend the acceptable storage range to include storage at -20°C for extended periods [2] [11].

Under ambient temperature conditions, the compound exhibits reasonable short-term stability. Research indicates that Fmoc-protected amino acids can tolerate room temperature exposure for shipping and brief handling periods without significant degradation [12]. However, prolonged exposure to elevated temperatures may promote decomposition reactions, particularly affecting the vinyl functionality and potentially leading to polymerization or oxidation processes.

The compound demonstrates excellent stability under inert atmosphere conditions [13] [11]. Storage under nitrogen or argon atmosphere effectively prevents oxidative degradation of both the alkene functionality and the amino acid backbone. Moisture sensitivity represents another important stability consideration, as hydrolysis reactions can compromise the integrity of the protecting group and the ester linkages within the molecule [14].

Light sensitivity is a notable characteristic of fluorenyl-containing compounds. The aromatic fluorenyl system can undergo photochemical reactions upon exposure to ultraviolet radiation, necessitating storage in amber containers or dark environments [2]. The predicted boiling point of 591.7±45.0°C suggests thermal stability under normal laboratory heating conditions, though decomposition would likely occur before reaching this theoretical boiling point [2].

Spectroscopic Characteristics

The spectroscopic properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid provide comprehensive analytical tools for structural confirmation, purity assessment, and quantitative analysis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signal patterns that enable unambiguous identification of the compound. The fluorenyl aromatic protons appear as distinctive multiplets in the region of 7.2-7.8 ppm, with the two aromatic rings of the fluorenyl system producing overlapping signals [15] [16]. The vinyl protons of the terminal alkene functionality generate characteristic signals in the range of 5.0-6.0 ppm, appearing as complex multiplets due to coupling interactions [17].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbons associated with the carboxylic acid and carbamate functionalities appear in the characteristic range of 155-175 ppm [15] [16]. The aromatic carbons of the fluorenyl system produce signals distributed across the range of 120-144 ppm, with the quaternary carbons appearing at distinct chemical shifts that enable differentiation from protonated aromatic carbons [16].

Infrared (IR) spectroscopy offers valuable functional group identification capabilities. The compound exhibits a strong carbonyl stretching absorption in the region of 1600-1700 cm⁻¹, with the carboxylic acid C=O stretch typically appearing at higher frequency than the carbamate C=O stretch [18]. The N-H stretching vibration appears as a broad absorption band in the range of 3200-3400 cm⁻¹, often overlapping with O-H stretching from the carboxylic acid functionality [18].

Ultraviolet-Visible (UV-Vis) spectroscopy provides particularly important analytical capabilities for Fmoc-containing compounds. The fluorenyl chromophore exhibits characteristic absorption maxima at 289 nm and 301 nm [19] [9], with molar extinction coefficients of approximately 7800 M⁻¹cm⁻¹ at 301 nm [20]. These spectroscopic properties enable precise quantitative determination of Fmoc group concentration through the dibenzofulvene-piperidine adduct formation reaction, which is widely employed for resin loading determination in solid-phase peptide synthesis [9].